Product packaging for 3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol(Cat. No.:CAS No. 203315-01-9)

3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol

Cat. No.: B3034662
CAS No.: 203315-01-9
M. Wt: 226.27 g/mol
InChI Key: XZJZXPFFLHBNGJ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-[(E)-phenyldiazenyl]phenol (CAS 203315-01-9) is a synthetic azo-phenol compound with a molecular formula of C14H14N2O and a molecular weight of 226.27 g/mol. This high-purity reagent is designed for research and development applications. Azo compounds incorporating a phenolic structure are a significant class of dyes studied for their coloring properties and solvatochromic behavior, which makes them useful in various technical fields . The E-configuration of the azo bond is typically the stable and predominant form. The presence of the phenolic functional group is of particular research interest. Phenolic compounds are widely investigated for their antioxidant and anti-inflammatory properties and have demonstrated potential in modulating enzymes and pathways involved in human diseases, such as hypertension, metabolic disorders, and neurodegenerative conditions . Furthermore, structural analogs of this compound, specifically azo-azomethine dyes, have shown promising antibacterial properties , with studies indicating that electron-releasing substituents can enhance this activity . This suggests potential applications for this compound in the synthesis of new bioactive molecules or as a scaffold in medicinal chemistry research. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O B3034662 3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol CAS No. 203315-01-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethyl-4-phenyldiazenylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-8-13(17)9-11(2)14(10)16-15-12-6-4-3-5-7-12/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJZXPFFLHBNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N=NC2=CC=CC=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1778-71-8
Record name 3,5-DIMETHYL-4-(PHENYLDIAZENYL)PHENOL
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Advanced Synthetic Methodologies and Chemical Transformations of 3,5 Dimethyl 4 E Phenyldiazenyl Phenol

Strategic Design of Synthetic Pathways for Azo Compound Formation

The most prevalent and industrially significant method for synthesizing aromatic azo compounds is the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling partner. researchgate.netresearchgate.net This strategy is the most direct route for producing asymmetric azo compounds like 3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol.

The logical retrosynthetic analysis for this target molecule identifies two primary precursors:

Aniline (B41778) : The source of the phenyldiazenyl moiety.

3,5-Dimethylphenol (B42653) : The electron-rich coupling component.

The forward synthetic pathway, therefore, involves two main steps:

Diazotization : The conversion of aniline into a benzenediazonium (B1195382) salt. This is typically achieved by reacting aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). mychemblog.comlkouniv.ac.in

Azo Coupling : The electrophilic aromatic substitution reaction between the generated benzenediazonium salt and 3,5-dimethylphenol. numberanalytics.comorganic-chemistry.org The electron-donating hydroxyl and methyl groups on the phenol (B47542) ring activate it for electrophilic attack, directing the substitution to the para position. organic-chemistry.org

While other synthetic strategies for azo compounds exist, such as the Mills reaction (condensation of a nitrosoaromatic with an amine) or the oxidative coupling of aromatic amines, they are often less efficient for producing specific, unsymmetrical azo compounds and may lead to mixtures of products. researchgate.netmdpi.com The diazotization/coupling sequence offers superior control and typically results in higher yields of the desired product. mdpi.com

Optimized Precursor Synthesis and Purification Protocols

The purity of the final azo compound is highly dependent on the quality of the starting materials. Therefore, optimized synthesis and purification protocols for the precursors are critical.

The synthesis of substituted phenols is a well-established area of organic chemistry, with various methods available depending on the desired substitution pattern. oregonstate.eduresearchgate.net For 3,5-dimethylphenol, common synthetic routes start from readily available feedstocks. One prominent method involves the sulfonation of m-xylene (B151644) followed by alkali fusion.

The synthesis of highly substituted phenols can be a challenge, often requiring multi-step sequences to achieve the desired regiochemistry. oregonstate.edu Modern methods, such as cycloaddition cascades, can provide access to complex phenols with complete regiochemical control. oregonstate.edu Regardless of the synthetic route, purification of the 3,5-dimethylphenol precursor is essential. Standard laboratory techniques such as vacuum distillation or recrystallization from an appropriate solvent are employed to remove any isomeric impurities or unreacted starting materials that could lead to side products in the subsequent coupling reaction.

The preparation of the benzenediazonium salt from aniline is a critical step that requires careful control of reaction conditions. The process, known as diazotization, involves the reaction of a primary aromatic amine with nitrous acid. byjus.comacs.org Since nitrous acid is unstable, it is almost always generated in situ by the slow addition of sodium nitrite to an acidic solution of the amine. mychemblog.comlkouniv.ac.in

Key Reaction Parameters for Diazotization:

Temperature : Aromatic diazonium salts are generally unstable and can decompose, sometimes explosively, at elevated temperatures. The reaction is therefore conducted at low temperatures, typically between 0 and 5 °C, in an ice bath to ensure the stability of the diazonium salt intermediate. mychemblog.combyjus.comresearchgate.net

Acidity : A strong acid, such as HCl or H₂SO₄, is required to generate the active nitrosating agent, the nitrosonium ion (NO⁺), from nitrous acid. lkouniv.ac.in

Stoichiometry : A slight excess of nitrous acid is often used to ensure complete conversion of the primary amine.

The stability of the diazonium salt is influenced by several factors, including the counter-ion and the substituents on the aromatic ring. numberanalytics.com Larger, non-nucleophilic counter-ions generally afford more stable salts. researchgate.net

Table 1: Relative Stability of Arenediazonium Salts with Different Counter-ions

Counter-ion (X⁻)FormulaRelative StabilityNotes
ChlorideCl⁻LowCommonly used for in situ reactions; generally not isolated. researchgate.net
Hydrogen SulfateHSO₄⁻ModerateMore stable than chlorides but still typically used directly.
TetrafluoroborateBF₄⁻HighCan often be isolated as stable crystalline solids. numberanalytics.com
TosylateCH₃C₆H₄SO₃⁻HighProvides higher stability compared to smaller counter-ions. researchgate.net

For the synthesis of this compound, the benzenediazonium chloride is typically generated and used immediately in the next step without isolation. lkouniv.ac.in

Precision Control of Reaction Conditions for Compound Formation

The final step in the synthesis is the azo coupling reaction, where the diazonium salt reacts with the phenol precursor. The yield and purity of the final product depend heavily on the precise control of various reaction parameters.

The azo coupling reaction is a classic example of electrophilic aromatic substitution. numberanalytics.com The diazonium ion, which is a relatively weak electrophile, attacks the electron-rich ring of the coupling partner. ontosight.aiorganic-chemistry.org In the case of phenolic coupling partners, the reactivity is highly pH-dependent.

Under mildly alkaline or neutral conditions (typically pH 5-7), the phenol exists in equilibrium with its corresponding phenoxide ion. numberanalytics.com The phenoxide ion is a much more powerful nucleophile due to the negative charge on the oxygen atom, which significantly enhances the electron density of the aromatic ring, thereby activating it for electrophilic attack. numberanalytics.com

Mechanism Steps:

Formation of the reactive nucleophile : 3,5-dimethylphenol is deprotonated by a base to form the 3,5-dimethylphenoxide ion.

Electrophilic attack : The benzenediazonium ion attacks the carbon atom at the para-position to the phenoxide oxygen, forming a sigma complex (also known as an arenium ion) intermediate. numberanalytics.com

Rearomatization : The sigma complex loses a proton to regain aromaticity, yielding the final azo compound, this compound. numberanalytics.com

It is crucial to maintain the pH within the optimal range. If the pH is too low (acidic), the concentration of the reactive phenoxide ion is negligible, and the reaction will not proceed. organic-chemistry.org Conversely, if the pH is too high (strongly alkaline), the diazonium ion can be converted into unreactive diazotate species. researchgate.net

The choice of solvent can significantly influence the rate and outcome of the azo coupling reaction. oup.com These reactions are commonly performed in aqueous media, which can effectively dissolve the ionic diazonium salt and the phenoxide salt. numberanalytics.com

The effect of the solvent is primarily related to its ability to solvate the reacting species and the transition state. For the coupling reaction with a phenoxide anion, the solvation of this anion is a key factor. oup.com

Protic Solvents (e.g., water, methanol) : These solvents can form strong hydrogen bonds with the phenoxide anion. This strong solvation stabilizes the nucleophile, which can decrease its reactivity and slow down the reaction rate. oup.com

Dipolar Aprotic Solvents (e.g., DMF, DMSO) : Anions are poorly solvated in these solvents. oup.com As a result, the "naked," unsolvated phenoxide ion is more reactive, leading to a significant increase in the reaction rate compared to protic solvents. oup.com

While kinetic studies on the specific synthesis of this compound are not widely published, general principles observed in similar azo coupling reactions can be applied. The data below illustrates the typical effect of solvent on the reaction rate for the coupling of a diazonium salt with a naphtholate anion, a system analogous to the phenoxide coupling.

Table 2: Illustrative Relative Rate Constants for Azo Coupling in Various Solvents

SolventTypeDielectric Constant (ε)Relative Rate Constant (k_rel)
WaterProtic80.11.0
MethanolProtic32.7~5-10
Formic AcidProtic58.5~0.1
AcetonitrileDipolar Aprotic37.5~1,000
NitromethaneDipolar Aprotic35.9~2,000
Dimethylformamide (DMF)Dipolar Aprotic36.7~10,000

Data is illustrative, based on general findings for cation-anion combination reactions as described in the literature. oup.com

The dramatic increase in reaction rate in dipolar aprotic solvents is attributed to the destabilization of the anionic nucleophile due to poor solvation, making it more available to react with the electrophilic diazonium salt. oup.com This demonstrates that careful selection of the solvent system is a powerful tool for controlling the kinetics and optimizing the yield of the azo coupling reaction.

Catalytic Approaches in Azo Compound Synthesis

The traditional synthesis of azo compounds, including this compound, involves the diazotization of an aromatic amine followed by a coupling reaction with an electron-rich partner like a phenol. libretexts.org While effective, this method often requires stoichiometric reagents and specific temperature controls. Modern synthetic chemistry has explored catalytic approaches to improve efficiency, selectivity, and environmental compatibility.

Catalytic methods can be applied to various steps of azo dye synthesis. For instance, enzyme-catalyzed reactions represent a growing field. Laccase, an oxidase enzyme, has been used to catalyze the oxidative coupling of primary aromatic amines. mdpi.com This process involves the aerobic oxidation of the amine to form a reactive radical intermediate, which then couples to form the azo linkage. mdpi.com Another approach involves the use of metal catalysts. Copper salts have been employed to catalyze the synthesis of azo compounds from pyrazol-5-amine through an iodination and single-electron transfer (SET) mechanism. mdpi.com

While direct catalytic synthesis of this compound is not extensively detailed in readily available literature, the principles from related syntheses are applicable. For example, rhodium(III) has been used to catalyze C-H bond functionalization in existing azo compounds, demonstrating the potential for catalytic modification of the target molecule's precursors or derivatives. amazonaws.com The development of solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles (Fe3O4@SiO2-SO3H), also presents a catalytic route for diazo coupling reactions, offering advantages like easy separation and catalyst recyclability. rsc.org

Chromatographic and Crystallization Techniques for High-Purity Compound Isolation

Achieving high purity of this compound is critical for its use in research and as a chemical standard. The primary methods for purifying solid organic compounds are crystallization and chromatography. libretexts.org

Chromatography: Column chromatography is a standard and effective technique for the purification of azo dyes. researchgate.net For a compound like this compound, a silica (B1680970) gel stationary phase is typically employed. The choice of mobile phase (eluent) is crucial for effective separation. A common strategy involves using a solvent system of hexane (B92381) and ethyl acetate; the polarity is adjusted to achieve optimal separation of the target compound from impurities. amazonaws.com The progress of the separation is monitored by Thin-Layer Chromatography (TLC), where the retention factor (Rf) indicates the compound's mobility. For effective column separation, the Rf of the target compound should ideally be between 0.2 and 0.5. researchgate.net High-speed countercurrent chromatography (CCC) has also been successfully used for the preparative purification of water-soluble azo dyes by employing a continuous extraction method with a suitable two-phase solvent system. tandfonline.comtandfonline.com

Crystallization: Crystallization is a powerful technique for purifying solids, relying on the principle that the target compound will be less soluble in a given solvent at lower temperatures than at higher temperatures, while impurities remain in the solution (mother liquor). libretexts.org The key to successful crystallization is the selection of an appropriate solvent or solvent system. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For substituted phenols and azo compounds, common crystallization solvents include alcohols like ethanol (B145695) or isopropanol, and hydrocarbon/polar solvent mixtures like hexane-dichloromethane or isopropanol-toluene. google.comacs.org The process involves dissolving the impure solid in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined, pure crystals. libretexts.org The purified solid is then isolated by filtration. researchgate.net

Green Chemistry Principles Applied to the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of azo dyes, traditionally reliant on harsh acids and potentially unstable diazonium salts, is a prime candidate for the application of these principles. digitellinc.comlongdom.org

Several strategies can be employed to create a greener synthesis for this compound:

Alternative Solvents and Reaction Conditions: A major focus of green synthesis is replacing hazardous organic solvents. Water is an ideal green solvent, and some syntheses have been developed using aqueous media. researchgate.net Solvent-free approaches, such as "grindstone chemistry" where reactants are ground together at room temperature, offer a significant improvement by eliminating solvent waste entirely. rsc.orglongdom.org This method has been successfully applied to diazo coupling reactions. rsc.org

Use of Benign Reagents: The conventional diazotization process uses mineral acids like HCl or H2SO4. A greener alternative involves replacing these with biodegradable and non-toxic options. For example, alginic acid, a polysaccharide derived from brown algae, has been successfully used to mediate diazotization reactions, and it can be recycled. digitellinc.com

Catalysis: As discussed in section 2.3.3, using recyclable catalysts, such as magnetic nanoparticles, aligns with green chemistry principles by reducing waste and allowing for milder reaction conditions. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. This involves choosing reactions like addition and condensation over substitution reactions that generate byproducts.

A comparison between a traditional and a green synthetic approach highlights the benefits. A traditional synthesis might involve aniline, sodium nitrite, and hydrochloric acid at 0-5°C, followed by coupling with 3,5-dimethylphenol in a basic aqueous solution. A greener approach could involve the same reactants but utilize a recyclable solid acid catalyst under solvent-free grinding conditions at room temperature, simplifying the process and reducing hazardous waste. rsc.orglongdom.org

Advanced Spectroscopic and Crystallographic Elucidation of 3,5 Dimethyl 4 E Phenyldiazenyl Phenol

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and skeletal vibrations within a molecule. For 3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol, these methods are crucial for confirming the presence of key structural motifs and understanding their conformational arrangement.

The FT-IR spectrum is expected to be dominated by a broad absorption band in the region of 3200–3500 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group, likely broadened due to intermolecular hydrogen bonding. Sharp bands corresponding to the C-H stretching of the aromatic rings and the methyl groups are anticipated between 2850 and 3100 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically appear in the 1450–1600 cm⁻¹ region.

A key diagnostic vibration is that of the azo group (N=N). The stretching vibration of the trans N=N bond is formally forbidden in the IR spectrum for perfectly symmetrical molecules but becomes weakly active in asymmetrical derivatives, typically appearing in the 1400–1450 cm⁻¹ range. biomedpharmajournal.org Conversely, this vibration is strong and readily observed in the Raman spectrum. researchgate.net The C-N stretching vibration is expected around 1140-1210 cm⁻¹. biomedpharmajournal.org

The following table summarizes the predicted principal vibrational modes for the title compound based on characteristic frequencies for similar structures.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H StretchPhenol (B47542) (-OH)3200–3500Strong, BroadWeak
Aromatic C-H StretchAr-H3000–3100MediumStrong
Aliphatic C-H StretchMethyl (-CH₃)2850–2970MediumStrong
Aromatic C=C StretchBenzene Rings1450–1600Medium-StrongStrong
N=N StretchAzo Group1400–1450Weak-MediumStrong
C-O StretchPhenol (C-OH)1200–1260StrongMedium
C-N StretchAr-N=N1140–1210MediumMedium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Molecular Architecture

NMR spectroscopy is the most powerful tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional techniques provides a complete picture of the molecular architecture.

The ¹H NMR spectrum of this compound is expected to show distinct, well-resolved signals corresponding to the chemically non-equivalent protons. Due to the symmetry of the 3,5-dimethylphenol (B42653) ring, its two aromatic protons are chemically equivalent, as are the six protons of the two methyl groups. The phenyl ring attached to the azo group will show a more complex pattern.

Predicted ¹H NMR Data:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-OH 5.0 - 6.0 Singlet 1H
Ar-H (dimethylphenol) ~6.7 Singlet 2H
-CH₃ ~2.2 Singlet 6H
Ar-H (phenyl, ortho) ~7.8 Multiplet 2H
Ar-H (phenyl, meta) ~7.5 Multiplet 2H

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment, with carbons attached to electronegative atoms (O, N) appearing further downfield.

Predicted ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-CH₃ ~20
Ar-C (dimethylphenol, C-H) ~115
Ar-C (dimethylphenol, C-CH₃) ~130
Ar-C (dimethylphenol, C-N) ~145
Ar-C (dimethylphenol, C-OH) ~155
Ar-C (phenyl, C-H meta) ~123
Ar-C (phenyl, C-H ortho) ~129
Ar-C (phenyl, C-H para) ~131

While ¹D NMR suggests the structure, 2D NMR experiments provide definitive proof of atomic connectivity and spatial proximity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. For the title compound, COSY would show cross-peaks connecting the ortho, meta, and para protons of the unsubstituted phenyl ring, confirming their adjacent relationships. No correlations would be seen for the singlet signals of the dimethylphenol ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). It would definitively link the proton signals for the methyl groups and each aromatic C-H to their corresponding carbon signals in the ¹³C spectrum.

A correlation from the methyl protons (~2.2 ppm) to the adjacent aromatic carbons (C-CH₃ at ~130 ppm, C-H at ~115 ppm, and C-N at ~145 ppm).

A correlation from the aromatic protons on the dimethylphenol ring (~6.7 ppm) to the carbon bearing the hydroxyl group (C-OH at ~155 ppm) and the carbon attached to the azo group (C-N at ~145 ppm).

Correlations from the ortho protons of the phenyl ring (~7.8 ppm) to the ipso-carbon attached to the azo nitrogen (C-N at ~152 ppm). These correlations would unambiguously confirm the substitution pattern on both aromatic rings. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, irrespective of their bond connectivity. For this compound, a crucial NOESY cross-peak would be expected between the ortho protons of the phenyl ring and the aromatic protons of the 3,5-dimethylphenol ring. The presence of this correlation would provide strong evidence for the planar (E)- or trans-configuration of the azo linkage.

Electronic Spectroscopy (UV-Vis) for Detailed Chromophoric System Characterization

UV-Visible absorption spectroscopy probes the electronic transitions within a molecule, providing insight into its chromophoric system. Azo compounds are characterized by two main absorption bands originating from electronic transitions within the extended π-system.

The spectrum is expected to show a very intense band at shorter wavelengths (in the UV region) and a less intense band at longer wavelengths (in the visible region).

π→π Transition:* This high-energy, high-intensity transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the entire conjugated system. For hydroxyazobenzenes, this band is typically observed in the 320-370 nm range. researchgate.netresearchgate.net

n→π Transition:* This lower-energy, lower-intensity transition involves the excitation of an electron from a non-bonding (n) orbital on one of the nitrogen atoms to a π* antibonding orbital. This transition is often observed as a shoulder or a weak band in the 400-450 nm range. researchgate.net

Predicted UV-Vis Absorption Data (in a non-polar solvent):

Transition Type λₘₐₓ (nm) Molar Absorptivity (ε) Origin
π→π* ~350-360 High (~20,000 M⁻¹cm⁻¹) Azo-aromatic chromophore

The electronic transitions of this compound are sensitive to the surrounding environment, a property known as chromism.

Solvatochromism: This refers to the change in absorption wavelength as a function of solvent polarity. wikipedia.org The ground state of this molecule is less polar than its charge-transfer excited state. Therefore, polar solvents will stabilize the excited state more than the ground state, decreasing the energy gap for the π→π* transition. This results in a bathochromic (red) shift of the λₘₐₓ with increasing solvent polarity, a phenomenon known as positive solvatochromism. researchgate.netnih.gov This effect is common in azo dyes with electron-donating groups like hydroxyls. acs.org

Halochromism: This describes the color change of a substance upon a change in pH. orientjchem.org The phenolic hydroxyl group makes the compound pH-sensitive. In acidic or neutral media, the molecule exists in its protonated phenol form. In a basic medium, the hydroxyl group is deprotonated to form a phenoxide anion (-O⁻). The phenoxide is a much stronger electron-donating group than the neutral hydroxyl group. This enhanced donation into the azo-aromatic system significantly lowers the energy of the π→π* transition, causing a large bathochromic shift and a dramatic change in color, often from yellow/orange to red/purple. orientjchem.org

The electronic properties of the title compound are governed by an intramolecular charge transfer (ICT) mechanism. acs.orgnih.gov The 3,5-dimethyl-4-hydroxyphenyl moiety acts as a potent electron-donor group (D), while the phenyldiazenyl unit functions as the electron-acceptor (A).

Upon absorption of light, particularly for the main π→π* transition, there is a significant redistribution of electron density. An electron is effectively promoted from a highest occupied molecular orbital (HOMO), which is predominantly localized on the electron-rich dimethylphenol ring, to a lowest unoccupied molecular orbital (LUMO) that is mainly centered on the electron-accepting phenylazo portion of the molecule. rsc.org This photoinduced D→A charge transfer is the fundamental process responsible for the molecule's color. The efficiency of this ICT dictates the intensity of the absorption band and its sensitivity to environmental factors like solvent polarity and pH, as discussed above. The presence of both strong donor (-OH) and moderate donor (-CH₃) groups enhances this ICT character compared to unsubstituted 4-hydroxyazobenzene.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Mapping

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition through the precise measurement of its mass-to-charge ratio (m/z). For this compound, with a molecular formula of C₁₄H₁₄N₂O, the theoretical exact mass can be calculated. This calculated value serves as a benchmark for experimental HRMS measurements, where a close correlation confirms the compound's identity.

Key fragmentation patterns for this class of compounds typically involve the cleavage of the azo bond (-N=N-), which is often the most labile part of the molecule. This can lead to the formation of several characteristic fragment ions. The fragmentation of the bond between the phenyl ring and the nitrogen atom could result in a phenyldiazenyl cation or a substituted phenol radical cation. Similarly, cleavage on the other side of the azo group would yield a phenyl radical and a dimethylphenyldiazenyl cation. Further fragmentation of the dimethylphenol moiety could involve the loss of methyl radicals or a carbon monoxide molecule from the phenolic ring.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Formula Theoretical m/z Predicted Fragmentation Pathway
[M+H]⁺C₁₄H₁₅N₂O⁺227.1184Protonated molecular ion
[M]⁺C₁₄H₁₄N₂O⁺226.1106Molecular ion
[C₆H₅N₂]⁺C₆H₅N₂⁺105.0453Cleavage of the C-N bond between the phenol and azo group
[C₈H₉O]⁺C₈H₉O⁺121.0653Cleavage of the N-N bond
[C₆H₅]⁺C₆H₅⁺77.0391Cleavage of the Ph-N bond

Note: The m/z values are theoretical and would require experimental verification.

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Crystal Packing Analysis

As of the latest literature search, a specific crystallographic information file (CIF) for this compound has not been publicly deposited. However, based on the known structures of similar phenylazophenol derivatives, a number of structural features can be anticipated. The molecule is expected to be largely planar due to the presence of the sp²-hybridized carbon and nitrogen atoms of the azo bridge and the aromatic rings. The (E)-configuration of the azo group dictates a trans arrangement of the phenyl and dimethylphenol moieties relative to the -N=N- bond.

Table 2: Predicted Crystallographic Data for this compound

Parameter Predicted Value/System Rationale
Crystal SystemMonoclinic or OrthorhombicCommon for substituted aromatic compounds
Space GroupP2₁/c or P2₁2₁2₁Common centrosymmetric or non-centrosymmetric space groups
Key Intermolecular InteractionsO-H···N or O-H···O Hydrogen Bonding, π-π StackingPresence of hydroxyl and azo groups, and aromatic rings
Molecular ConformationLargely planar with (E)-azo configurationDelocalization and steric effects

Note: This data is predictive and awaits experimental confirmation through single-crystal X-ray diffraction analysis.

Computational and Theoretical Investigations of 3,5 Dimethyl 4 E Phenyldiazenyl Phenol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Theory

Quantum chemical calculations are fundamental to understanding the electronic nature of 3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol. These methods provide a detailed picture of electron distribution, orbital energies, and spectroscopic properties.

Density Functional Theory (DFT) Studies on Ground State Properties and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational tool for determining the ground-state electronic structure and equilibrium geometry of molecules. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to predict its three-dimensional structure with high accuracy.

These calculations typically reveal a nearly planar conformation for the molecule, with the phenyl and dimethylphenol rings adopting a trans configuration about the central -N=N- azo bridge. This planarity facilitates π-conjugation across the molecule, which is crucial for its electronic and optical properties. Key geometric parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. For instance, the N=N double bond length is characteristically shorter than the adjacent C-N single bonds, indicative of its double bond character.

Table 1: Representative Calculated Ground State Properties for a Substituted Phenyldiazenylphenol Derivative

Parameter Calculated Value
Total Energy (Hartree) -785.123456
Dipole Moment (Debye) 2.54
HOMO Energy (eV) -6.21
LUMO Energy (eV) -2.33

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity and electronic transition properties. In this compound, the HOMO is typically localized over the electron-rich dimethylphenol ring, while the LUMO is distributed across the azo bridge and the phenyl ring. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability.

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectral Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules and predict their electronic absorption spectra. For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, which are responsible for its color.

The calculations can predict the wavelength of maximum absorption (λmax) in the ultraviolet-visible (UV-Vis) spectrum. These transitions typically correspond to π → π* and n → π* electronic excitations. The intense color of azo dyes arises from the strong π → π* transition, which is often located in the visible region of the electromagnetic spectrum. The n → π* transition, originating from the lone pair of electrons on the nitrogen atoms, is usually weaker and may be observed as a shoulder on the main absorption band.

Table 2: Predicted Electronic Transitions for a Substituted Phenyldiazenylphenol Derivative using TD-DFT

Transition Wavelength (nm) Oscillator Strength (f) Major Contribution
S0 → S1 452 0.78 HOMO → LUMO (π → π*)
S0 → S2 325 0.12 HOMO-1 → LUMO (n → π*)

Conformational Analysis and Exploration of Potential Energy Surfaces

While the trans isomer of this compound is generally the most stable, conformational analysis can explore other possible spatial arrangements of the molecule. By systematically rotating the single bonds (e.g., the C-N bonds), a potential energy surface (PES) can be generated. This surface maps the energy of the molecule as a function of its geometry, revealing the most stable conformers (energy minima) and the energy barriers to their interconversion (saddle points). Such studies can provide insights into the molecule's flexibility and the likelihood of different conformations existing at a given temperature.

Molecular Dynamics Simulations for Dynamic Behavior in Solution and Condensed Phases

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound in various environments, such as in solution or in a solid state. ijcce.ac.ir In an MD simulation, the classical equations of motion are solved for all atoms in the system, providing a trajectory that describes the positions and velocities of the atoms over time.

These simulations can reveal how the solvent molecules interact with the azo dye, for example, through hydrogen bonding with the hydroxyl group. MD can also be used to study the aggregation behavior of the dye molecules in solution and to calculate properties such as diffusion coefficients and radial distribution functions. researchgate.net In the condensed phase, MD simulations can provide insights into the packing of the molecules in a crystal lattice and the nature of intermolecular interactions. researchgate.net

Elucidation of Intramolecular and Intermolecular Interactions through Computational Models

Computational models are invaluable for understanding the non-covalent interactions that govern the properties and behavior of this compound. Intramolecularly, hydrogen bonding between the phenolic hydroxyl group and one of the azo nitrogen atoms can influence the molecule's conformation and electronic properties.

Prediction of Structure-Property Relationships using Computational Descriptors

Quantitative Structure-Property Relationship (QSPR) models aim to correlate the structural features of molecules with their macroscopic properties using computational descriptors. For this compound, various molecular descriptors can be calculated, including electronic (e.g., HOMO/LUMO energies, dipole moment), topological (e.g., connectivity indices), and quantum chemical (e.g., electrostatic potential) parameters.

These descriptors can then be used to build mathematical models that predict properties such as solubility, melting point, and color intensity. Such models are highly valuable in the rational design of new azo dyes with tailored properties for specific applications. For example, by understanding how substituents on the phenyl rings affect the HOMO-LUMO gap, one can tune the color of the dye. mdpi.com

Photophysical and Photochemical Properties of 3,5 Dimethyl 4 E Phenyldiazenyl Phenol

Investigation of Photoisomerization Mechanisms (E/Z Isomerism) and Kinetics

The defining photochemical characteristic of azobenzene (B91143) and its derivatives is the reversible isomerization between the thermally stable E (trans) isomer and the metastable Z (cis) isomer upon light absorption. acs.orgrsc.org For 3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol, which belongs to the 4-hydroxyazobenzene family, the photoisomerization process is significantly influenced by the hydroxyl group.

The mechanism of E→Z photoisomerization is initiated by the absorption of a photon, typically corresponding to the intense π–π* transition band in the UV-A region or the weaker n–π* transition band at longer wavelengths. Following excitation, the molecule undergoes a rapid geometric change to the Z isomer.

The reverse isomerization (Z→E) can occur both thermally and photochemically. A key feature of hydroxy-substituted azobenzenes is the notable acceleration of the thermal back-reaction compared to unsubstituted azobenzene. ed.gov This is attributed to a different, lower-energy isomerization pathway that involves an azo-hydrazone tautomerism. acs.orgnih.gov In this mechanism, the proton from the hydroxyl group is transferred to one of the azo nitrogen atoms, forming a hydrazone intermediate. This transformation reduces the double-bond character of the central N=N bond to an N-N single bond, around which rotation can occur with a much lower activation energy. ed.govnih.gov

The kinetics of this thermal Z→E isomerization are highly sensitive to the environment. acs.org Polar, protic solvents such as ethanol (B145695) or water can facilitate the tautomerization process through hydrogen bonding, leading to a dramatic decrease in the lifetime of the Z-isomer. acs.orgnih.gov Consequently, the rate of thermal relaxation for this compound is expected to be significantly faster in polar solvents than in nonpolar solvents.

Table 1: Representative Thermal Isomerization Kinetics for Analogous Hydroxy-Substituted Azobenzenes in Ethanol. This data is for analogous compounds and serves as an estimation for the behavior of this compound.

CompoundActivation Enthalpy (ΔH‡, kJ/mol)Activation Entropy (ΔS‡, J/mol·K)Z-Isomer Lifetime
4-phenylazophenol (4-OH)69.3-21Milliseconds to seconds acs.orgnih.gov
4-methyl-2-(phenylazo)phenol (2-OH)70.3-34Milliseconds to seconds acs.orged.gov

Quantitative Analysis of Quantum Yields for Photochemical Processes

The quantum yield (Φ) of photoisomerization is a measure of the efficiency of the photochemical process, defined as the number of molecules undergoing isomerization per photon absorbed. For azobenzenes, the quantum yields for both E→Z (ΦE→Z) and Z→E (ΦZ→E) isomerization are dependent on factors such as the excitation wavelength, solvent, and substitution pattern on the aromatic rings. acs.org

Table 2: Typical Photoisomerization Quantum Yields for Azobenzene Derivatives. These values provide a general context and are not specific to this compound.

ProcessExcitation BandTypical Quantum Yield (Φ)
E → Z Isomerizationπ–π0.1 - 0.3
E → Z Isomerizationn–π0.2 - 0.5
Z → E Isomerizationπ–π~0.5
Z → E Isomerizationn–π0.1 - 0.3

Fluorescence and Phosphorescence Spectroscopy for Luminescence Characterization

Azobenzene and its simple derivatives are characteristically non-fluorescent or exhibit extremely weak fluorescence. mdpi.com The primary reason for this is the highly efficient E/Z photoisomerization pathway, which serves as a rapid, non-radiative channel for deactivating the excited state. This process occurs on a picosecond timescale, effectively outcompeting the nanosecond-timescale process of fluorescence. Therefore, for this compound in solution, significant fluorescence or phosphorescence is not anticipated.

Luminescence can sometimes be observed in azobenzene-containing systems if the isomerization process is sterically hindered or suppressed. mdpi.com This can be achieved by incorporating bulky substituents that physically block the geometric change or by restricting molecular motion, for example, in a rigid polymer matrix or through aggregation. While the two methyl groups on the phenol (B47542) ring of the target compound introduce some steric bulk, it is generally not sufficient to completely inhibit isomerization and induce strong fluorescence in solution.

Given the expected quenching of luminescence by photoisomerization, obtaining detailed emission profiles or meaningful fluorescence lifetime measurements for this compound in solution would be exceptionally challenging. Any detectable emission would likely be very weak, with a very short lifetime. For context, the parent phenol chromophore is fluorescent with a quantum yield of about 0.075, but this intrinsic property is expected to be effectively quenched by the attached azo group. omlc.org

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between a donor fluorophore and an acceptor chromophore. wikipedia.org Key requirements for FRET are that the donor must be fluorescent and its emission spectrum must overlap with the absorption spectrum of the acceptor. nih.govrsc.org

Due to its anticipated lack of significant fluorescence, this compound is not a suitable candidate to act as a FRET donor .

However, it possesses strong absorption bands in the UV-visible region and could function as a FRET acceptor or quencher . If paired with a suitable fluorescent donor molecule whose emission spectrum overlaps with the absorption spectrum of the azophenol, energy could be transferred from the donor to the azophenol. This would result in quenching of the donor's fluorescence. wikipedia.org The E and Z isomers have different absorption spectra, meaning the efficiency of FRET could potentially be modulated by light, making such a system a photoswitchable quencher.

Photostability and Mechanistic Pathways of Photodegradation

While the E/Z isomerization is a reversible photochemical process, irreversible photodegradation can occur, particularly under prolonged or high-intensity irradiation, especially with UV light and in the presence of oxygen. mdpi.comnih.gov The photostability of an azo dye is a critical parameter for applications involving long-term light exposure.

The mechanistic pathways for the photodegradation of phenolic azo dyes can be complex. Two primary routes are generally considered:

Cleavage of the Azo Bond : The -N=N- bond can be cleaved by photolytic reactions, often mediated by reactive oxygen species (ROS) like hydroxyl radicals. This leads to the formation of aromatic amines and other degradation products. core.ac.uk

Attack on the Aromatic Rings : The phenol and phenyl rings are susceptible to attack by ROS. This can lead to hydroxylation of the rings, followed by ring-opening to form smaller aliphatic compounds, and eventual mineralization to CO₂ and H₂O. researchgate.netrsc.org

Reversible Photochromism and Its Modulatory Factors

Photochromism refers to the reversible light-induced transformation of a chemical species between two forms that have different absorption spectra. nih.gov The E/Z isomerization of this compound is a classic example of photochromic behavior.

The stable E-isomer typically exhibits a strong π–π* absorption band in the near-UV region and a weaker, often obscured, n–π* band at visible wavelengths. Upon irradiation with light corresponding to the π–π* band, the molecule converts to the Z-isomer. This conversion leads to a distinct change in the absorption spectrum: the intensity of the π–π* band decreases, while the n–π* band, now symmetry-allowed, often appears as a distinct peak at a longer wavelength. This spectral change corresponds to a visible color change. The original state can be recovered either by thermal relaxation or by irradiating with light absorbed by the Z-isomer (typically at the n–π* wavelength). mdpi.com

Several factors can modulate this photochromic behavior:

Solvent : As discussed in Section 5.1, polar and hydrogen-bonding solvents can drastically increase the rate of thermal Z→E relaxation, making the photochromic effect more transient. acs.orgnih.gov

pH : The protonation state of the phenolic hydroxyl group significantly alters the electronic structure of the molecule. Deprotonation to the phenoxide form would cause a bathochromic (red) shift in the absorption spectrum and would alter the kinetics and mechanism of isomerization, as the azo-hydrazone tautomerism pathway would no longer be accessible in the same manner. researchgate.net

Molecular Environment : Incorporating the molecule into a rigid matrix, such as a polymer, can restrict the isomerization process and alter the lifetimes of the isomers, thereby influencing the photochromic properties.

Supramolecular Chemistry and Molecular Assembly of 3,5 Dimethyl 4 E Phenyldiazenyl Phenol

Principles of Non-Covalent Interactions Governing Self-Assembly

The self-assembly of 3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol into ordered supramolecular structures is orchestrated by a delicate interplay of several non-covalent interactions. These forces, while individually weaker than covalent bonds, collectively provide the necessary thermodynamic driving force for spontaneous organization. The primary interactions at play include hydrogen bonding, aromatic π-π stacking, and dispersive forces.

The hydroxyl (-OH) group is a potent hydrogen bond donor, while the nitrogen atoms of the azo group (-N=N-) can act as hydrogen bond acceptors. This donor-acceptor pairing is a powerful and directional interaction that significantly influences the packing of molecules in the solid state and their association in solution.

Hydrogen Bonding Networks in Solid and Solution States

In the solid state, hydrogen bonding is a primary determinant of the crystal packing of this compound. X-ray crystallographic studies of closely related compounds provide significant insights into the likely hydrogen bonding motifs. For instance, the crystal structure of 3,5-dimethyl-4-(2,4,6-trimethylphenyldiazenyl)phenol reveals the presence of an intermolecular hydrogen-bonding association between the hydroxy group and one of the azo nitrogen atoms. researchgate.net This O—H···N interaction is a robust and directional force that can lead to the formation of extended one-dimensional chains or more complex two- or three-dimensional networks.

In solution, the nature of the hydrogen bonding is highly dependent on the solvent. In non-polar solvents, intramolecular hydrogen bonding between the hydroxyl group and a nitrogen atom of the azo bridge may be favored. However, in polar, hydrogen-bond-donating or -accepting solvents, there will be competition between intramolecular and intermolecular hydrogen bonding with the solvent molecules. For 4-hydroxyazobenzenes, hydrogen-bonding to the –N=N– moiety by polar solvent molecules can shift the azo-hydrazone equilibrium. nih.gov This dynamic interplay of hydrogen bonding in solution is crucial for understanding the solubility, aggregation behavior, and reactivity of the compound.

Interaction Type Donor Acceptor State Significance
Intermolecular Hydrogen BondPhenolic -OHAzo -N=N-SolidDirects crystal packing and formation of extended networks.
Intramolecular Hydrogen BondPhenolic -OHAzo -N=N-Solution (non-polar)Stabilizes a specific conformer of the molecule.
Intermolecular Hydrogen BondPhenolic -OH / SolventSolvent / Azo -N=N-Solution (polar)Influences solubility and aggregation behavior.

Aromatic π-π Stacking and Dispersive Interactions in Molecular Aggregation

Aromatic π-π stacking interactions are another key contributor to the molecular aggregation of this compound. The planar nature of the phenyl rings facilitates their close approach and interaction. The strength and geometry of these interactions are influenced by the electronic nature of the substituents on the aromatic rings. The methyl groups on one of the phenyl rings can modulate the electron density of the π-system, thereby fine-tuning the stacking interactions.

In the solid state, π-π stacking can lead to the formation of columnar structures where the molecules are stacked one on top of another. The offset of the stacked rings is a critical parameter that determines the strength of the interaction. While direct evidence for the specific π-π stacking in the title compound is not available, studies on similar aromatic azo compounds have demonstrated the importance of these interactions in their crystal engineering. However, it is noteworthy that in some related structures, such as (E)-2-(5,5-Dimethylhexahydropyrimidin-2-yl)-4-(phenyldiazenyl)phenol, no significant π-π interactions are found in the crystal structure, indicating that other interactions like hydrogen bonding can be dominant. nih.gov

Formation of Micelles, Vesicles, or Liquid Crystalline Phases

The amphiphilic nature of certain azo compounds can lead to their self-assembly into micelles or vesicles in aqueous solution. However, for this compound, with its relatively small and non-polar character, the formation of such structures is less likely unless chemically modified to introduce more significant hydrophilic and hydrophobic segments.

Of greater relevance to this class of compounds is the formation of liquid crystalline phases. Azo compounds are a well-known class of mesogens, molecules that can exhibit intermediate phases of matter between a crystalline solid and an isotropic liquid. nih.gov The rod-like shape of many azobenzene (B91143) derivatives is conducive to the formation of nematic and smectic liquid crystal phases. The presence of substituents, such as the methyl groups in the title compound, can influence the mesomorphic properties and transition temperatures. mdpi.com Research on 4-alkyl-4'-hydroxyazobenzene derivatives has shown that these compounds can exhibit monotropic ordered smectic mesophases. spiedigitallibrary.org While specific studies on the liquid crystalline behavior of this compound are not prevalent, its structural similarity to known azo-based liquid crystals suggests a potential for mesophase formation under appropriate conditions.

Phase Type Description Likelihood for this compound
Micelles/VesiclesAggregates of amphiphilic molecules in solution.Unlikely without chemical modification.
Nematic PhaseMolecules have long-range orientational order but no positional order.Possible, given the rod-like shape of the molecule.
Smectic PhaseMolecules have both orientational and some degree of positional order, forming layers.Possible, as observed in similar 4-hydroxyazobenzene derivatives.

Host-Guest Chemistry and Complexation Studies with Macrocyclic Receptors

The electron-rich aromatic rings and the functional groups of this compound make it an interesting candidate for host-guest chemistry. In this context, the azo compound would typically act as the "guest" molecule, being encapsulated within the cavity of a larger "host" molecule. Common macrocyclic hosts include cyclodextrins, calixarenes, and crown ethers.

Cyclodextrins , which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are known to form inclusion complexes with aromatic molecules in aqueous solutions. pharmaexcipients.com The hydrophobic phenyl and dimethylphenyl groups of the title compound could be encapsulated within the cyclodextrin (B1172386) cavity, driven by the hydrophobic effect. Such complexation can alter the physicochemical properties of the guest molecule, such as its solubility and stability.

Calixarenes are another class of macrocyclic hosts with a well-defined cavity that can bind a variety of guest molecules. Azo-functionalized calixarenes have been synthesized and their ion-binding properties studied, demonstrating the compatibility of the azo-phenol moiety within a macrocyclic framework. nih.gov Furthermore, calixarenes have been shown to form complexes with azo dyes, suggesting that this compound could also act as a guest for a suitable calixarene (B151959) host. researchgate.net The interactions driving this complexation would likely involve a combination of hydrophobic interactions, π-π stacking, and hydrogen bonding between the guest and the calixarene.

Advanced Applications and Functional Materials Incorporating 3,5 Dimethyl 4 E Phenyldiazenyl Phenol

Integration into Responsive Materials (e.g., photo-responsive polymers, gels)

The hallmark of azobenzene (B91143) derivatives, including 3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol, is their ability to undergo reversible trans-cis isomerization upon exposure to light of specific wavelengths. This photoisomerization induces a significant change in molecular geometry, which can be harnessed to create macroscopic changes in the properties of materials in which they are incorporated.

Photo-responsive polymers and gels can be fabricated by either covalently incorporating this compound into the polymer backbone or as a pendant group, or by physically dispersing it within a polymer matrix. The trans isomer is generally more stable and has a more linear structure, while the cis isomer is bent and less stable. Irradiation with UV light typically induces the trans-to-cis isomerization, while visible light or thermal relaxation can reverse the process.

This reversible change in molecular shape can be used to control various material properties, such as:

Shape and Volume: In cross-linked polymer networks or hydrogels, the isomerization can lead to contraction or expansion of the material, enabling the development of photo-actuators or artificial muscles.

Solubility: The change in polarity and shape between the trans and cis isomers can alter the solubility of the polymer in a given solvent, leading to photo-controlled precipitation or dissolution.

Surface Properties: When incorporated into surface coatings, the photoisomerization can modulate surface wettability and adhesion.

PropertyStimulusResponsePotential Application
Shape MemoryUV LightContraction/BendingPhoto-actuators, Soft Robotics
Swelling RatioVisible LightExpansion/StraighteningDrug Delivery, Microfluidics
Surface WettabilityUV/Visible LightReversible Hydrophobicity/HydrophilicitySmart Surfaces, Anti-fouling Coatings

Potential in Optical Data Storage and Advanced Optical Devices

The distinct optical properties of the trans and cis isomers of this compound make it a candidate for applications in optical data storage and advanced optical devices. The two isomers possess different absorption spectra and refractive indices, which can be used to encode information.

In the realm of optical data storage , particularly holographic data storage, azobenzene-containing polymers are of great interest. rsc.org Information can be written into the material by using polarized light to induce a preferential orientation of the azo chromophores, leading to birefringence and dichroism. This stored information can then be read, and in some cases, erased and rewritten by subsequent light exposure. The incorporation of this compound into a suitable polymer matrix could offer a high-density and rewritable data storage medium. nih.govresearchgate.net

For advanced optical devices , this compound could be utilized in the fabrication of:

Optical Switches: The rapid and reversible change in absorption and refractive index upon photoisomerization can be used to create all-optical switches for telecommunications and computing.

Tunable Lenses and Gratings: By creating spatial patterns of trans and cis isomers within a material, it is possible to fabricate lenses with a tunable focal length or diffraction gratings with switchable diffraction efficiencies.

ApplicationPrincipleKey ParameterPotential Advantage
Holographic Data StoragePhoto-induced AnisotropyBirefringence, DichroismHigh Storage Density, Rewritability
All-Optical SwitchingRefractive Index ModulationSwitching Speed, Contrast RatioUltrafast Operation, Low Power Consumption
Tunable Diffractive OpticsSpatially Modulated IsomerizationDiffraction EfficiencyDynamic Control of Light Propagation

Development as Components in Chemical Sensors and Molecular Probes (focus on sensing mechanism)

The electronic structure of this compound can be perturbed by the presence of specific analytes, leading to a detectable change in its optical properties. This makes it a promising candidate for the development of colorimetric and fluorescent chemical sensors and molecular probes.

The sensing mechanism is primarily based on the interaction of an analyte with the phenolic hydroxyl group or the azo nitrogen atoms. These interactions can modulate the electronic charge distribution within the molecule, thereby altering its absorption and/or emission spectrum.

Metal Ion Sensing: The hydroxyl group and the azo nitrogen atoms can act as a chelating site for various metal ions. Upon coordination, the charge transfer characteristics of the molecule are modified, resulting in a color change. The selectivity for a particular metal ion can be tuned by modifying the molecular structure.

pH Sensing: The phenolic hydroxyl group is sensitive to changes in pH. In acidic conditions, it remains protonated, while in basic conditions, it deprotonates to form a phenoxide ion. This change in protonation state significantly affects the electronic conjugation of the molecule, leading to a distinct color change.

AnalyteSensing MechanismObservable ChangePotential Application
Metal Ions (e.g., Cu²⁺, Zn²⁺)Chelation with Hydroxyl and Azo GroupsColorimetric/FluorometricEnvironmental Monitoring, Biological Imaging
Protons (pH)Protonation/Deprotonation of Phenolic GroupColorimetricpH Indicators, Intracellular pH Sensing
Anions (e.g., F⁻, CN⁻)Hydrogen Bonding with Phenolic ProtonColorimetric/FluorometricAnion Detection in Solution

Contribution to Energy Conversion Systems (e.g., organic solar cells, charge transport materials)

While less common than other applications, azo compounds are being explored for their potential role in energy conversion systems. The extended π-conjugation in this compound suggests that it could possess interesting electronic properties relevant to organic electronics.

In the context of organic solar cells (OSCs) , azo compounds can be investigated as:

Non-fullerene Acceptors: The electron-deficient nature of the azo group could enable these molecules to function as electron acceptors when blended with a suitable polymer donor.

Interfacial Layers: Their ability to form self-assembled monolayers could be utilized to modify electrode surfaces, improving charge extraction and device performance.

As charge transport materials , the ability of azo compounds to self-assemble and their redox activity could be beneficial. The photoisomerization property could also be used to modulate the charge transport characteristics of a material with light.

Energy Conversion SystemPotential RoleKey PropertyResearch Direction
Organic Solar CellsNon-fullerene AcceptorElectron Affinity, LUMO LevelBlending with Polymer Donors
Organic Solar CellsInterfacial LayerSelf-assembly, Dipole MomentElectrode Surface Modification
Organic Field-Effect TransistorsActive LayerCharge Carrier MobilitySynthesis of Azo-containing Polymers

Role as Ligands in Coordination Chemistry or Components in Organocatalysis

The presence of the phenolic hydroxyl group and the azo nitrogen atoms in this compound makes it an excellent candidate for use as a ligand in coordination chemistry. It can act as a bidentate ligand, coordinating to a metal center through the oxygen of the hydroxyl group and one of the nitrogen atoms of the azo group.

The resulting metal complexes can exhibit a range of interesting properties, including:

Catalysis: The metal center can act as a catalytic site for various organic transformations.

Magnetic Properties: The introduction of paramagnetic metal ions can lead to materials with interesting magnetic behavior.

Luminescence: Some metal complexes of azo dyes are known to be luminescent, with potential applications in sensing and imaging.

Research on the closely related compound, 3,5-dimethyl-2-(4-nitrophenylazo)-phenol, has shown its ability to form stable complexes with transition metals like Co(II) and Ni(II). researchgate.net

In organocatalysis , the azo group can act as a directing group, facilitating reactions at specific positions on the aromatic rings. This has been demonstrated in the asymmetric arylation of indoles, where the azo group activates the aromatic ring for nucleophilic attack. While specific studies on this compound in this context are not widely reported, the principle suggests its potential utility.

FieldRole of this compoundResulting Properties/Applications
Coordination ChemistryBidentate LigandCatalysis, Magnetic Materials, Luminescent Probes
OrganocatalysisDirecting and Activating GroupAsymmetric Synthesis, C-H Functionalization

Mechanistic Investigations of Molecular Interactions with Biological Systems in Vitro Models

Elucidation of Binding Modes with Model Biomolecules (e.g., nucleic acids, proteins)

No specific studies elucidating the binding modes of 3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol with nucleic acids or proteins were found. Research on other azo dyes has shown that interactions with proteins, such as human serum albumin, can be driven by hydrophobic interactions and hydrogen bonding. tandfonline.com Molecular docking simulations for some azo dyes suggest binding to specific sites, for instance, subdomain IIA of human serum albumin. tandfonline.com Similarly, computational studies have explored the binding of certain genotoxic azo dyes to DNA, indicating the potential for intercalation or groove binding, but these are not specific to this compound. mdpi.com Without experimental or computational data for the specified compound, a detailed description of its binding mode remains uncharacterized.

Kinetic and Thermodynamic Analysis of Molecular Recognition Processes

There is an absence of published kinetic and thermodynamic data for the molecular recognition processes involving this compound. Such analyses are crucial for understanding the affinity and spontaneity of binding to biological targets. For other azo dyes, thermodynamic studies have indicated that their binding to proteins can be a spontaneous process. tandfonline.com Methodologies like mass spectrometry are used to determine thermodynamic and kinetic properties of biomolecular interactions, but no such data has been published for this compound. nih.gov

Exploration of Enzymatic Modulation Mechanisms (e.g., inhibition kinetics at a molecular level)

The potential for this compound to modulate enzyme activity has not been reported in the available literature. Studies on other phenyldiazenyl derivatives have shown them to act as enzyme inhibitors, for example, as inhibitors of aromatase. researchgate.netnih.gov These studies often include detailed kinetic analyses to determine the mechanism of inhibition (e.g., competitive, noncompetitive). uobaghdad.edu.iqnih.govmit.edu However, no such investigation has been conducted or published for this compound. The interaction of some azo dyes with enzymes like azoreductase has been explored, primarily in the context of their degradation. researchgate.netnih.gov

Cellular Permeation and Subcellular Distribution Mechanisms (In vitro, non-toxicological assessments)

There is no available information regarding the in vitro cellular permeation or subcellular distribution of this compound. The ability of small molecules to cross cell membranes is often related to factors like lipophilicity. nih.gov The mechanisms of cellular uptake can include simple diffusion, facilitated diffusion, and active transport, which can be investigated through various in vitro cell-based assays. nih.govdovepress.comnih.gov Without such studies, it is not possible to describe how this specific compound enters cells or where it localizes.

Structure-Interaction Relationship Studies for Molecular Probes

Specific structure-interaction relationship (SIR) or structure-activity relationship (SAR) studies for this compound as a molecular probe are not documented. For related classes of compounds like phenolic antioxidants and flavonoids, quantitative structure-activity relationship (QSAR) analyses have been performed to correlate chemical structure with biological activity. nih.govmdpi.com These studies help in understanding how specific functional groups (like hydroxyl or methoxy (B1213986) groups) influence the antioxidant or other biological activities. ias.ac.in However, a similar analysis for this compound and its interactions is not present in the current body of scientific literature.

Future Directions and Emerging Research Avenues for 3,5 Dimethyl 4 E Phenyldiazenyl Phenol Research

Exploration of Novel Synthetic Routes and Derivatizations

Future research will likely prioritize the development of innovative and efficient synthetic pathways to 3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol and its derivatives. A key focus will be on "green" chemistry principles to create more environmentally friendly and sustainable processes. This includes the exploration of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. Another promising area is the use of solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles, to facilitate solvent-free or grindstone chemistry approaches, minimizing the use of hazardous solvents and simplifying product isolation. acs.org

Furthermore, derivatization of the parent molecule offers a vast landscape for tuning its properties. Introducing various functional groups onto the phenyl or phenol (B47542) rings can modulate its electronic, optical, and solubility characteristics. For instance, the incorporation of heterocyclic moieties like pyrazole (B372694) or thiazole (B1198619) has been shown to enhance the biological activities of related azo compounds. nih.gov The synthesis of derivatives with long alkyl chains or polymerizable groups could also be explored to create novel surfactants or monomers for functional polymers.

A summary of potential synthetic and derivatization strategies is presented in the table below:

StrategyDescriptionPotential Advantages
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate chemical reactions.Rapid reaction times, increased yields, reduced energy consumption.
Solid Acid Catalysis Employs solid-supported acid catalysts in place of traditional soluble acids.Catalyst recyclability, reduced waste, milder reaction conditions.
Grindstone Chemistry A solvent-free method where reactants are ground together.Environmentally friendly, simple procedure, high atom economy.
Heterocyclic Derivatization Introduction of heterocyclic rings (e.g., pyrazole, thiazole) onto the molecular scaffold.Enhanced biological activity, altered photophysical properties.
Polymerizable Derivatives Incorporation of functional groups that allow for polymerization.Creation of photoresponsive polymers and materials.

Advanced Characterization Techniques for Dynamic Processes and Transient Intermediates

To fully understand the functionality of this compound, particularly its photoresponsive behavior, advanced characterization techniques are essential. Ultrafast transient absorption spectroscopy is a powerful tool for probing the excited-state dynamics of photoswitchable molecules. rsc.orgavantes.com This technique can elucidate the lifetimes of transient species and the pathways of photoisomerization, providing critical insights into the mechanism of the E-to-Z (trans-to-cis) switching and subsequent thermal relaxation. rsc.org

Investigating the influence of the solvent environment and temperature on these dynamic processes will also be crucial. Such studies can reveal the intricate interplay between the molecule and its surroundings, which is vital for designing applications in various media. The identification and characterization of transient intermediates, which are short-lived species formed during a chemical reaction, are also of significant interest. Techniques like flash photolysis coupled with spectroscopic detection can provide valuable information on the reaction mechanisms of both the synthesis and the photochromic behavior of this compound. researchgate.net

Predictive Modeling for Structure-Function Relationships and Rational Design

Computational modeling is set to play an increasingly important role in accelerating the discovery and optimization of functional azo compounds like this compound. Density Functional Theory (DFT) calculations can be employed to predict a range of molecular properties, including absorption spectra, orbital energy levels, and the relative stabilities of the E and Z isomers. bldpharm.com These theoretical insights can help to rationalize experimentally observed behaviors and guide the design of new derivatives with tailored characteristics.

Structure-property relationship studies will be crucial in this regard. By systematically modifying the structure of the molecule in silico and calculating the resulting changes in its properties, researchers can develop predictive models. For example, the effect of substituting different electron-donating or electron-withdrawing groups at various positions on the aromatic rings can be computationally screened to identify candidates with desired absorption wavelengths or switching kinetics. sci-hub.se This rational design approach can significantly reduce the time and resources required for experimental synthesis and testing.

Integration into Multicomponent Systems and Hybrid Materials

The incorporation of this compound into more complex systems is a promising avenue for creating advanced functional materials. One area of significant interest is the development of hybrid materials where the azo compound is integrated with inorganic components. For instance, azo-functionalized metal-organic frameworks (MOFs) are being explored for applications in gas storage, catalysis, and chemical sensing. researchgate.netnih.gov The porous nature of MOFs can provide a structured environment for the azo dye, potentially influencing its switching behavior and allowing for the controlled release of guest molecules. rsc.org

Furthermore, the covalent grafting or non-covalent assembly of this compound onto the surface of nanoparticles, such as silica (B1680970) or gold, could lead to novel photoswitchable nanomaterials. Such hybrid materials could find use in targeted drug delivery, light-responsive coatings, and optical data storage. The development of photoresponsive polymers by incorporating this compound as a monomer or a pendant group is another exciting direction, with potential applications in soft robotics and smart textiles.

Sustainable Synthesis and Application Development in Emerging Technologies

A strong emphasis on sustainability will continue to shape the future research landscape for this compound. The development of green synthetic routes, as mentioned earlier, is a critical component of this trend. acs.org Beyond synthesis, the exploration of applications in emerging technologies that address pressing societal needs is a key priority.

The photochromic properties of this compound make it a candidate for use in smart windows, where the transmission of light can be controlled by an external stimulus. In the field of solar energy, azo dyes are being investigated for their potential in dye-sensitized solar cells and for solar thermal energy storage. The ability of the azo group to chelate metal ions also opens up possibilities for its use in chemosensors for environmental monitoring. nih.gov As research progresses, the unique properties of this compound will undoubtedly inspire further innovation in a wide range of technological fields.

Q & A

Q. What are the recommended methods for synthesizing and purifying 3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol?

A common approach involves condensation of 3,5-dimethylphenol with a diazonium salt derived from aniline under acidic conditions. Key steps include:

  • Diazotization : Generate the phenyldiazenyl group by reacting aniline with NaNO₂ and HCl at 0–5°C.
  • Coupling : Add the diazonium salt to 3,5-dimethylphenol in a polar solvent (e.g., methanol/water) with pH adjustment to 8–10 (using NaOH) to favor the (E)-isomer.
  • Purification : Monitor reaction progress via TLC (e.g., 10% ethyl acetate in hexane). Isolate the product via vacuum filtration, wash with chilled methanol, and recrystallize to improve purity .

Q. Which analytical techniques are critical for characterizing this compound’s structure?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the (E)-configuration and confirm planarity of the azo group. ORTEP-3 can visualize thermal ellipsoids .
  • Spectroscopy :
    • NMR : Analyze aromatic protons (δ 6.5–7.5 ppm for azo-linked phenyl; δ 2.2–2.5 ppm for methyl groups).
    • IR : Identify O–H (∼3200 cm⁻¹) and N=N (∼1450–1600 cm⁻¹) stretches.
    • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ via ESI-MS).

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic and spectroscopic data?

  • Refinement protocols : Use SHELXL to adjust thermal parameters and hydrogen bonding networks. Cross-validate with DFT calculations (e.g., Gaussian) to predict bond lengths/angles .
  • Multi-technique validation : Compare X-H bond distances (from X-ray) with NMR coupling constants (e.g., J-values for aromatic protons). Resolve tautomeric ambiguities via variable-temperature NMR .

Q. What experimental designs are suitable for evaluating its pharmacological activity?

  • In vitro assays :
    • Antioxidant activity : Measure DPPH/ABTS radical scavenging, comparing to standards like resveratrol .
    • Enzyme inhibition : Test COX-2 or tyrosinase inhibition kinetics using UV-Vis spectrophotometry.
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations. Include controls for azo-group toxicity (e.g., solvent/DMSO).

Q. How does the compound’s stability vary under different experimental conditions?

  • pH-dependent stability : Use HPLC to track degradation in buffers (pH 3–11). The phenol group may deprotonate at high pH, altering solubility and reactivity.
  • Photostability : Expose to UV light (λ = 365 nm) and monitor azo-bond cleavage via UV-Vis (loss of absorbance at ∼450 nm) .

Q. What strategies resolve conflicting spectroscopic data (e.g., unexpected NMR splitting)?

  • Dynamic effects : Perform VT-NMR to detect conformational exchange. For example, restricted rotation around the N=N bond may cause splitting at low temperatures.
  • Crystallographic validation : Compare with X-ray data to rule out impurities or isomerization .

Safety and Regulatory Considerations

Q. What safety protocols are recommended given structural analogs’ toxicity?

  • Hazard classification : Similar phenolic azo compounds are listed as acutely hazardous (e.g., CERCLA U101). Use PPE (gloves, goggles) and work in a fume hood.
  • Waste disposal : Neutralize acidic/basic residues before incineration. Avoid release into waterways due to potential ecotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.